molecular formula C14H21ClN4O4 B14154505 1-[(3E)-4-chloro-2,4-dinitro-1-piperidin-1-ylbuta-1,3-dienyl]piperidine CAS No. 160822-34-4

1-[(3E)-4-chloro-2,4-dinitro-1-piperidin-1-ylbuta-1,3-dienyl]piperidine

Cat. No.: B14154505
CAS No.: 160822-34-4
M. Wt: 344.79 g/mol
InChI Key: MWUMIOZSZRFLPF-QBFSEMIESA-N
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Description

1-[(3E)-4-chloro-2,4-dinitro-1-piperidin-1-ylbuta-1,3-dienyl]piperidine is a complex organic compound that features a piperidine ring, a common structural motif in medicinal chemistry

Preparation Methods

The synthesis of 1-[(3E)-4-chloro-2,4-dinitro-1-piperidin-1-ylbuta-1,3-dienyl]piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods often involve optimizing these steps to ensure high yield and purity, using scalable and cost-effective processes.

Chemical Reactions Analysis

1-[(3E)-4-chloro-2,4-dinitro-1-piperidin-1-ylbuta-1,3-dienyl]piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-[(3E)-4-chloro-2,4-dinitro-1-piperidin-1-ylbuta-1,3-dienyl]piperidine can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

160822-34-4

Molecular Formula

C14H21ClN4O4

Molecular Weight

344.79 g/mol

IUPAC Name

1-[(3E)-4-chloro-2,4-dinitro-1-piperidin-1-ylbuta-1,3-dienyl]piperidine

InChI

InChI=1S/C14H21ClN4O4/c15-13(19(22)23)11-12(18(20)21)14(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h11H,1-10H2/b13-11-

InChI Key

MWUMIOZSZRFLPF-QBFSEMIESA-N

Isomeric SMILES

C1CCN(CC1)C(=C(/C=C(\[N+](=O)[O-])/Cl)[N+](=O)[O-])N2CCCCC2

Canonical SMILES

C1CCN(CC1)C(=C(C=C([N+](=O)[O-])Cl)[N+](=O)[O-])N2CCCCC2

solubility

29.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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